2-(3-Chloro-2-methylphenyl)thiophene
Description
Properties
CAS No. |
89634-69-5 |
|---|---|
Molecular Formula |
C11H9ClS |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)thiophene |
InChI |
InChI=1S/C11H9ClS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,1H3 |
InChI Key |
UFBNPRTYBQGEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate
- Structure: This compound shares the 3-chlorophenyl substituent but differs by an amino group at position 3 and an ethyl ester at position 2 of the thiophene ring.
- Applications: Acts as a precursor for pharmaceuticals and dyes. Its amino and ester groups enhance its utility in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents .
Methyl 3-Chlorobenzo[b]thiophene-2-carboxylate
- Structure : A benzo[b]thiophene derivative with a 3-chloro substituent and a methyl ester group.
- Applications: Used in materials science and as an intermediate in organic synthesis. The fused benzene ring increases aromaticity and stability, which may reduce reactivity compared to non-fused thiophenes like 2-(3-Chloro-2-methylphenyl)thiophene .
2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles
- Structure : Features a dichlorinated benzo[b]thiophene core linked to an oxadiazole ring.
- Pharmacological Activity : Demonstrated significant antibacterial and antifungal activity in studies, attributed to the electron-withdrawing chloro groups and the oxadiazole moiety .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Chloro Groups : Chlorine atoms in thiophene derivatives (e.g., 3-chloro or 3,5-dichloro substituents) enhance lipophilicity, improving membrane permeability and bioavailability. This is critical for antimicrobial and antitumor activity .
- Methyl Groups : The 2-methyl group in this compound introduces steric hindrance, which may reduce metabolic degradation but could also limit binding to certain enzyme active sites .
Thermodynamic and Physical Properties
- Boiling Points : Thiophene derivatives with bulky substituents (e.g., 3-methylphenyl) typically exhibit higher boiling points due to increased molecular weight and van der Waals interactions. For example, 3-methylthiophene has a boiling point of 115.4°C, while simpler thiophene boils at 84.1°C .
- Solubility: Polar substituents like esters or amino groups improve aqueous solubility, whereas non-polar groups (e.g., methylphenyl) favor organic solvents.
Preparation Methods
Catalytic Chloromethylation with Keto Groups
The US7462725B2 patent outlines a process where thiophene is chloromethylated using concentrated hydrochloric acid, hydrogen chloride gas, and formaldehyde (or paraformaldehyde) in the presence of ketone-containing compounds (e.g., methyl isobutyl ketone). Key steps include:
-
Mixing thiophene with a ketone solvent (1:2–2.6 molar ratio).
-
Adding a mixture of concentrated HCl and formaldehyde at 0–10°C.
-
Introducing HCl gas to saturate the reaction mixture.
This method achieves an 81% yield of 2-chloromethylthiophene, a direct precursor to this compound. The ketone solvent stabilizes intermediates and minimizes side reactions, such as the formation of bis-thienyl methane (6.7% byproduct).
Low-Temperature Chloromethylation
A variant described in CN101381362A uses ionic liquids as dual catalysts and solvents. The reaction proceeds at 25–100°C with paraformaldehyde and HCl, yielding a 70–90% conversion rate . Ionic liquids (e.g., imidazolium salts) enhance reaction efficiency by stabilizing charged intermediates and reducing hydrolysis byproducts.
Ionic Liquid-Mediated Synthesis
Ionic liquids offer a green chemistry alternative by replacing traditional acidic catalysts. The CN101381362A patent details a one-pot synthesis:
-
Combine ionic liquid, 3-chloro-2-methylbenzene, paraformaldehyde, and concentrated HCl.
-
Stir magnetically at 25–100°C for 4–8 hours.
-
Isolate the product via vacuum distillation.
This method avoids corrosive acids and simplifies purification, though scalability is limited by the high cost of ionic liquids.
Meerwein Reaction-Based Pathways
The Meerwein reaction provides a route to functionalized thiophenes via aryl diazonium salts. A study in the European Journal of Organic Chemistry (source 4) demonstrates the synthesis of 3-aminothiophenes from 2-bromo-2-chloro-3-arylpropanenitriles:
-
React 2-chloroacrylonitrile with 3-chloro-2-methylphenyldiazonium salt under CuBr₂ catalysis.
-
Treat the intermediate with thioglycolates to form the thiophene ring.
This method enables precise substitution at the 3-position but requires multiple steps and specialized reagents.
Suzuki Cross-Coupling
The Suzuki-Miyaura reaction couples halogenated thiophenes with aryl boronic acids. Source 6 reports the synthesis of 2,5-biaryl-3-hexylthiophenes using Pd(PPh₃)₄ as a catalyst. For this compound:
-
React 2,5-dibromo-3-hexylthiophene with 3-chloro-2-methylphenylboronic acid.
-
Use K₃PO₄ as a base in toluene/water at 90°C.
This method achieves moderate yields (60–75%) and allows for late-stage functionalization, though palladium catalysts increase costs.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, chloromethylation with ketone solvents (US7462725B2) is preferred due to its high yield and operational simplicity. In contrast, Suzuki coupling is better suited for research-scale synthesis of analogs. Challenges include:
Q & A
Basic: What are the standard synthetic routes for 2-(3-Chloro-2-methylphenyl)thiophene, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves coupling reactions between halogenated aromatic precursors and thiophene derivatives. For example, and describe similar compounds synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., CH₂Cl₂) under inert gas (N₂) to prevent hydrolysis .
- Intermediate Formation : React 3-chloro-2-methylbenzene derivatives with thiophene-containing electrophiles, often catalyzed by palladium complexes (e.g., Pd-PEPPSI-SIPr) for cross-coupling .
- Purification : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) or recrystallization (methanol) to isolate products .
- Characterization : Confirm structure via ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons), IR (C=O at ~1700 cm⁻¹), and HRMS .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign aromatic protons (thiophene and phenyl rings) and substituents (e.g., methyl, chloro) using ¹H/¹³C NMR. Coupling patterns in ¹H NMR distinguish regioisomers .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 550–750 cm⁻¹, C-S at ~600 cm⁻¹) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Challenges like twinning require high-resolution data and robust refinement protocols .
Advanced: How can computational methods predict electronic properties of halogenated thiophenes?
Methodological Answer:
Density Functional Theory (DFT) at B3LYP/6-311++G** level evaluates:
- Bandgap (Egap) : Predict semiconductor behavior (Egap ~1–1.5 eV for doped analogs) .
- Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) to assess NLO potential for optoelectronic applications .
- Charge Transfer : Analyze frontier molecular orbitals (HOMO-LUMO) to map electron distribution in π-conjugated systems .
Advanced: How to design analogs for enhanced antibacterial activity using structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance membrane penetration. shows 6-phenyltetrahydrobenzothiophenes with MIC values <10 µg/mL against Gram-positive bacteria .
- Bioisosteric Replacement : Replace thiophene with benzothiophene ( ) to improve metabolic stability .
- In Silico Screening : Use molecular docking (e.g., AutoDock) to predict binding to bacterial targets like DNA gyrase .
Advanced: How to resolve contradictions in synthetic yields or purity across studies?
Methodological Answer:
- Optimize Stoichiometry : Adjust molar ratios (e.g., 1.2 equivalents of anhydrides in vs. 1.0 in ) to reduce side products .
- Catalyst Screening : Test Pd catalysts (e.g., Pd-PEPPSI-SIPr vs. Pd(OAc)₂) for cross-coupling efficiency .
- Analytical Validation : Cross-check purity via LC-MS and elemental analysis to rule out solvent residues .
Basic: What safety protocols are essential when handling chlorinated intermediates?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact with chlorinated compounds (e.g., 2-chlorophenol derivatives) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile chlorinated byproducts .
- Waste Disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How to address crystallographic challenges like twinning or low-resolution data?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve disordered atoms .
- Refinement Strategies : Apply SHELXL’s TWIN/BASF commands for twinned crystals or utilize Olex2 for real-space refinement .
- Validation Tools : Check Rint and CC½ metrics to ensure data quality .
Advanced: What mechanistic insights guide the optimization of cross-coupling reactions?
Methodological Answer:
- Catalytic Cycle : Monitor Pd(0)/Pd(II) intermediates via <sup>31</sup>P NMR to assess catalyst turnover .
- Kinetic Studies : Use in situ FTIR to track reagent consumption and identify rate-limiting steps (e.g., oxidative addition) .
- Ligand Design : Bulky N-heterocyclic carbene (NHC) ligands (e.g., SIPr) enhance steric protection, reducing β-hydride elimination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
